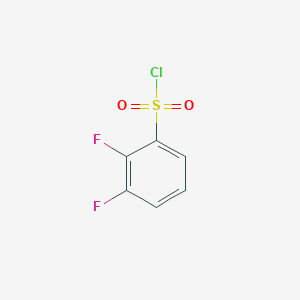

2,3-Difluorobenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVYGNNCGAWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619130 | |

| Record name | 2,3-Difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210532-24-4 | |

| Record name | 2,3-Difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluorobenzene-1-sulfonyl chloride

CAS Number: 210532-24-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluorobenzene-1-sulfonyl chloride, a versatile reagent in organic synthesis with significant potential in the development of novel pharmaceuticals and advanced materials. This document consolidates its chemical properties, synthesis methodologies, key applications, and safety information.

Chemical Properties and Data

This compound is a substituted aromatic sulfonyl chloride. The presence of two fluorine atoms on the benzene ring, in addition to the highly reactive sulfonyl chloride group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and material science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 210532-24-4 | [1] |

| Molecular Formula | C₆H₃ClF₂O₂S | [1] |

| Molecular Weight | 212.60 g/mol | [1] |

| Predicted Boiling Point | 237.5 °C | |

| Predicted Density | 1.580 g/cm³ | |

| IUPAC Name | 2,3-difluorobenzenesulfonyl chloride | [1] |

| InChI | InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H | [1] |

| InChIKey | VHCVYGNNCGAWBP-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)F)F)S(=O)(=O)Cl |

Note: Boiling point and density are predicted values and should be considered as estimates.

Spectroscopic Data:

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range, with carbon atoms attached to fluorine exhibiting characteristic C-F coupling. The carbon bearing the sulfonyl chloride group would be significantly deshielded. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -150 ppm relative to CFCl₃. |

| IR Spectroscopy | Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹), and C-F stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic isotopic patterns for chlorine. Fragmentation would likely involve the loss of SO₂ and Cl. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the diazotization of 2,3-difluoroaniline followed by a Sandmeyer-type reaction. While a specific protocol for this exact molecule is not detailed in the literature, a general and adaptable procedure is provided below, based on well-established methods for the synthesis of aromatic sulfonyl chlorides from anilines.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is adapted from established methods for the synthesis of aromatic sulfonyl chlorides.

Materials:

-

2,3-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Acetic Acid

-

Ice

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Diazotization:

-

Dissolve 2,3-difluoroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfochlorination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Cool this mixture in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

-

General synthesis workflow for this compound.

Applications in Synthesis

This compound is a valuable reagent for the introduction of the 2,3-difluorophenylsulfonyl moiety into organic molecules. Its primary applications are in the synthesis of sulfonamides and the preparation of advanced polymers.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a straightforward method to produce the corresponding sulfonamides, which are important pharmacophores in drug discovery.

Experimental Protocol: General Synthesis of N-substituted-2,3-difluorobenzenesulfonamides

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)

Procedure:

-

Dissolve the amine in the chosen solvent. If using an amine salt, add a suitable base to liberate the free amine.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the amine solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

If using an organic base, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. If using an aqueous base, separate the layers and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography.

References

Technical Guide: Physical Properties of 2,3-Difluorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzene-1-sulfonyl chloride, with the CAS number 210532-24-4, is a fluorinated aromatic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for novel pharmaceutical candidates and other complex organic molecules stems from the reactivity of the sulfonyl chloride functional group, which allows for the facile introduction of the 2,3-difluorobenzenesulfonyl moiety. The fluorine atoms on the aromatic ring can significantly influence the compound's chemical reactivity, metabolic stability, and the biological activity of its derivatives. This document provides a concise overview of the known physical properties of this compound, alongside generalized experimental protocols for their determination.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₆H₃ClF₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 212.60 g/mol | --INVALID-LINK--[1] |

| Predicted Boiling Point | ~ 237.5 °C | --INVALID-LINK--[2] |

| Predicted Density | ~ 1.580 g/cm³ | --INVALID-LINK--[3] |

| Melting Point | Data not available | |

| Solubility in Water | Low | --INVALID-LINK--[4] |

| Solubility in Organic Solvents | Data not available |

Experimental Protocols

The following are generalized experimental methodologies for the determination of the key physical properties of sulfonyl chlorides like this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is crystalline and dry. If necessary, pulverize a small amount of the solid using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5][6]

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Place a small amount of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat source.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[7][8]

Solubility Determination

A qualitative assessment of solubility in various solvents is often sufficient for synthetic applications.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene)

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into separate test tubes.

-

Add a small volume (e.g., 1 mL) of a solvent to a test tube.

-

Agitate the mixture, for example by using a vortex mixer, for a set period.

-

Visually inspect the solution to determine if the solid has dissolved.

-

If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

It is important to note that sulfonyl chlorides can react with nucleophilic solvents like water and alcohols over time.[4]

Synthesis and Reactivity Overview

This compound is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the sulfonyl chloride group.

Synthesis Pathway

A common method for the synthesis of aryl sulfonyl chlorides is through a Sandmeyer-type reaction, starting from the corresponding aniline.

Caption: Synthesis of this compound.

Key Reactions

The sulfonyl chloride moiety is highly reactive towards nucleophiles, making it a valuable functional group for introducing the 2,3-difluorobenzenesulfonyl group into various molecules.

Caption: Key reactions of this compound.

Conclusion

This compound is a valuable reagent with physical properties that are important to understand for its effective use in research and development. While some experimental data remains to be fully characterized in publicly accessible literature, the provided information and protocols offer a solid foundation for scientists working with this compound. Its reactivity profile opens up numerous possibilities for the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

- 1. This compound | C6H3ClF2O2S | CID 21869065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 210532-24-4 [amp.chemicalbook.com]

- 3. Buy this compound | 210532-24-4 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,3-Difluorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key chemical transformations of 2,3-Difluorobenzene-1-sulfonyl chloride. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Molecular Data

This compound is an aromatic sulfonyl chloride characterized by the presence of two fluorine atoms on the benzene ring. These fluorine substituents significantly influence the reactivity of the sulfonyl chloride group and the aromatic ring itself.

| Property | Value |

| Molecular Formula | C₆H₃ClF₂O₂S |

| Molecular Weight | 212.60 g/mol |

| IUPAC Name | 2,3-difluorobenzenesulfonyl chloride |

| CAS Number | 210532-24-4 |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F |

| InChI Key | VHCVYGNNCGAWBP-UHFFFAOYSA-N |

Experimental Protocols

The following protocols are representative of the synthesis and application of difluorinated benzenesulfonyl chlorides. While the synthesis example is for a closely related isomer, the methodology is broadly applicable.

Synthesis of Difluorobenzenesulfonyl Chlorides

This protocol outlines a common method for the synthesis of difluorobenzenesulfonyl chlorides from the corresponding difluoroaniline. The procedure involves a diazotization reaction followed by a copper-catalyzed chlorosulfonation.

Materials:

-

2,6-Difluoroaniline

-

Sodium nitrite

-

Sulfuric acid

-

Sodium bisulfite

-

Hydrochloric acid

-

Copper (II) sulfate pentahydrate

-

Methylene chloride

-

Water

Procedure:

-

Diazotization: 2,6-Difluoroaniline is reacted with sodium nitrite in the presence of sulfuric acid in an aqueous medium to form 2,6-difluorobenzenediazonium sulfate.

-

Chlorosulfonation: The resulting diazonium salt undergoes chlorosulfonation with sodium bisulfite and hydrochloric acid in the presence of a copper (II) sulfate pentahydrate catalyst to yield 2,6-difluorobenzene sulfonyl chloride.

Preparation of Sulfonamides via Nucleophilic Substitution

This protocol details the reaction of a benzenesulfonyl chloride with an amine to form a sulfonamide, a common transformation in drug discovery and synthesis.

Materials:

-

2-(3,3-difluorobutyl)benzenesulfonyl chloride

-

30% Ammonia solution

-

Methylene chloride

-

Water

-

Sodium sulfate

-

Toluene

Procedure:

-

A solution of 26.9 g of 2-(3,3-difluorobutyl)benzenesulfonyl chloride in 200 ml of methylene chloride is prepared.

-

A mixture of 50 ml of 30% ammonia solution and 50 ml of water is added dropwise to the sulfonyl chloride solution at 15-20 °C.

-

The reaction mixture is stirred for 3 hours at 20-25 °C.[1]

-

The methylene chloride phase is separated, washed with water, and dried over sodium sulfate.[1]

-

The solvent is evaporated, and the residue is recrystallized from toluene to yield the pure 2-(3,3-difluorobutyl)-benzenesulfonamide.[1]

Key Reactions and Logical Workflow

The primary utility of this compound in organic synthesis is its role as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.

Caption: Workflow for the synthesis of a sulfonamide.

This diagram illustrates a typical experimental workflow for the synthesis of a 2,3-difluorobenzenesulfonamide, a key class of compounds in medicinal chemistry. The process begins with the reaction of this compound with a suitable amine, followed by workup and purification to yield the final product. The fluorine atoms on the aromatic ring can be exploited for further synthetic modifications or to modulate the physicochemical properties of the final molecule.

References

An In-depth Technical Guide to the Electrophilicity of 2,3-Difluorobenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2,3-difluorobenzene-1-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. The presence of two fluorine atoms on the benzene ring significantly influences the reactivity of the sulfonyl chloride group, making this compound a potent electrophile for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This document consolidates available data on its reactivity, provides detailed experimental protocols for its use, and visualizes key concepts to aid in its practical application.

Introduction

This compound (CAS No. 210532-24-4) is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a sulfonyl chloride group at the 1 position.[1] The high reactivity of the sulfonyl chloride functional group makes it a strong electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] This reactivity is of significant interest in the pharmaceutical and agrochemical industries for the synthesis of biologically active molecules.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₃ClF₂O₂S |

| Molecular Weight | 212.60 g/mol |

| Appearance | Not explicitly stated, but typically a solid or liquid at room temperature. |

| Boiling Point | Approximately 237.5 °C (predicted) |

| Density | Approximately 1.580 g/cm³ (predicted) |

| Solubility | Soluble in organic solvents. |

Data sourced from Smolecule and PubChem.[1]

Electrophilicity and Reactivity

The electrophilicity of the sulfur atom in this compound is the cornerstone of its chemical utility. The sulfonyl chloride group is inherently electron-withdrawing, rendering the sulfur atom highly susceptible to nucleophilic attack.

Inductive and Resonance Effects

The two fluorine atoms at the ortho and meta positions to the sulfonyl chloride group exert a strong electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the benzene ring and, consequently, from the sulfur atom of the sulfonyl chloride group. This increased positive charge on the sulfur atom enhances its electrophilicity, making it more reactive towards nucleophiles.

Hammett Analysis and Substituent Effects

Given that fluorine is a strongly electron-withdrawing substituent, it can be inferred that this compound is a more potent electrophile than unsubstituted benzenesulfonyl chloride. The cumulative electron-withdrawing effect of the two fluorine atoms is expected to lead to a faster reaction rate with nucleophiles.

Figure 1: Logical relationship illustrating the effect of substituents on the electrophilicity and reaction rate of benzenesulfonyl chlorides based on Hammett principles.

Key Reactions and Experimental Protocols

The high electrophilicity of this compound makes it a versatile reagent for the synthesis of various functional groups.

Synthesis of Sulfonamides

The reaction with primary and secondary amines is one of the most common applications of sulfonyl chlorides, yielding sulfonamides. This reaction is fundamental in medicinal chemistry.

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Figure 2: A generalized experimental workflow for the synthesis of sulfonamides using this compound.

Synthesis of Sulfonate Esters

The reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters.

General Experimental Protocol for Sulfonate Ester Synthesis:

-

Dissolution: Dissolve the alcohol or phenol (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Addition of Sulfonyl Chloride: Add this compound (1.05 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (as monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography or recrystallization.

Synthesis of Sulfonyl Fluorides

This compound can be converted to the corresponding sulfonyl fluoride, a valuable functional group in chemical biology and drug discovery, through a halogen exchange reaction.[1]

General Experimental Protocol for Sulfonyl Fluoride Synthesis:

-

Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 equivalent) with a fluoride source, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂), in the presence of a phase-transfer catalyst in a suitable solvent.[1]

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor the progress by GC-MS or NMR spectroscopy.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent. The crude sulfonyl fluoride can then be purified by distillation or chromatography.

Signaling Pathways and Logical Relationships in Drug Discovery

Sulfonyl chlorides are crucial building blocks for synthesizing compounds that interact with various biological targets. For instance, many enzyme inhibitors and receptor modulators contain sulfonamide moieties. The logical pathway from a sulfonyl chloride to a potential drug candidate is depicted below.

Figure 3: A schematic representation of the role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a highly electrophilic reagent with significant utility in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The electron-withdrawing nature of the two fluorine substituents enhances the reactivity of the sulfonyl chloride group, making it a valuable tool for researchers in academia and industry. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective and safe use of this versatile compound in the laboratory.

References

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group, with its inherent reactivity, serves as a cornerstone in modern organic synthesis and is of paramount importance in the field of drug development. Its versatility allows for the facile introduction of the sulfonyl moiety into a wide array of molecular scaffolds, enabling the synthesis of diverse compounds with significant biological activities. This technical guide provides a comprehensive overview of the core reactivity of sulfonyl chlorides, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

Core Reactivity and Mechanistic Overview

The reactivity of sulfonyl chlorides is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom. This makes the sulfonyl group an excellent electrophile, readily attacked by a variety of nucleophiles. The chloride ion, being a good leaving group, facilitates these nucleophilic substitution reactions.

The general mechanism for nucleophilic substitution at the sulfonyl sulfur is a subject of ongoing investigation, with evidence supporting both a concerted S(_N)2-like mechanism and a stepwise addition-elimination pathway, depending on the reactants and reaction conditions. Computational studies have explored these pathways, suggesting that the reaction often proceeds through a trigonal bipyramidal transition state or intermediate.[1]

Key Reactions of the Sulfonyl Chloride Functional Group

The sulfonyl chloride moiety participates in a range of synthetically useful transformations, the most significant of which are detailed below.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides, a structural motif present in a vast number of pharmaceuticals, including antibacterial agents and diuretics.[2][3] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Benzylamine | Pyridine | Pyridine | 90 | [4] |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |

| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | THF | 86 | [5] |

| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | Diethyl ether | 85 | [5] |

| Various aryl and alkyl sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium hydride | DMF/THF | 72-96 | [5] |

-

Reaction Setup: To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 ml), cautiously add p-toluenesulfonyl chloride (10 g, 52.5 mmol).

-

Reaction: Stir the resulting deep red solution at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into water (80-100 ml). An oily precipitate will form, which should solidify upon scratching.

-

Purification: Filter the solid and recrystallize from ethanol to yield N-benzyl-4-toluenesulfonamide.

-

Yield: 10.98 g (90%)

-

Melting Point: 115-116 °C

-

Caption: Workflow for Sulfonamide Synthesis.

Sulfonate Ester Formation

Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. This reaction is of great synthetic utility as it transforms a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[6][7] Commonly used sulfonyl chlorides for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and triflyl chloride (TfCl).

| Sulfonyl Chloride | Alcohol | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Various alcohols | Potassium carbonate | Solid-state | Good to excellent | [8] |

| Various sulfonyl chlorides | Various phenols | Pyridine | Dichloromethane | Good to excellent | [9] |

| p-Toluenesulfonyl chloride | Aliphatic alcohols | Sodium hydroxide | Toluene | Good | [10] |

| Indium-catalyzed sulfonylation of various alcohols | p-Toluenesulfonyl chloride | Indium | - | Excellent | [11] |

-

Reaction Setup: Dissolve the alcohol in a suitable solvent, such as dichloromethane or pyridine.

-

Addition of Reagents: Add p-toluenesulfonyl chloride to the solution, followed by the slow addition of a base like pyridine or triethylamine. The reaction is often carried out at 0 °C to control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water, brine, and then dry over an anhydrous salt (e.g., Na(_2)SO(_4)). Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Caption: Workflow for Sulfonate Ester Synthesis.

Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to the corresponding thiols or disulfides using various reducing agents. This transformation is a valuable method for the synthesis of thiols, which are important intermediates in organic synthesis and have applications in materials science and drug discovery.

| Sulfonyl Chloride | Reducing Agent | Solvent | Yield (%) | Reference |

| Arylsulfonyl chlorides | Triphenylphosphine | Toluene | 71-94 | [12] |

| 2,5-Dimethylbenzenesulfonyl chloride | H(_2), Pd/C, Sodium acetate | Methylbenzene/Water | 92.5 (selectivity) | [1] |

| Benzenesulfonyl chloride | Zinc dust, Sulfuric acid | - | Good | [7] |

| 4-Methylbenzenesulfonyl chloride | Pd/C, Triphenylphosphine, Iodine, Formic acid | Formic acid | 73 | [13] |

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the arylsulfonyl chloride in toluene.

-

Addition of Reducing Agent: Add triphenylphosphine to the solution. The reaction is often exothermic and proceeds rapidly.

-

Reaction: Stir the reaction mixture for a short period (e.g., 15 minutes).

-

Work-up: After the reaction is complete, perform an extractive work-up to remove triphenylphosphine oxide.

-

Purification: Purify the resulting arylthiol, often by distillation or chromatography, to obtain the pure product.

Caption: General Scheme for the Reduction of Sulfonyl Chlorides.

Friedel-Crafts Sulfonylation

Sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic compounds to form sulfones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl(_3)).

| Sulfonyl Chloride | Arene | Catalyst | Yield (%) | Reference |

| Methanesulfonyl chloride | Benzene | AlCl(_3) | 70 | [14] |

| Benzenesulfonyl chloride | Toluene | AlCl(_3) | - | [15][16] |

| Methanesulfonyl chloride | p-Xylene | AlCl(_3) | <1 (major product is chlorinated arene) | [14] |

Note: A detailed protocol for Friedel-Crafts sulfonylation can be analogous to acylation, with the sulfonyl chloride replacing the acyl chloride.

-

Reaction Setup: In a dry flask, suspend anhydrous aluminum chloride in a suitable solvent like dichloromethane.

-

Formation of Electrophile: Slowly add the sulfonyl chloride to the suspension at a low temperature (e.g., 0 °C).

-

Addition of Arene: Add the aromatic substrate (e.g., toluene) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. Purify the crude sulfone by recrystallization or column chromatography.

Caption: Friedel-Crafts Sulfonylation Reaction.

Applications in Drug Development: Signaling Pathways

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of drugs targeting various diseases. Understanding the interaction of these molecules with their biological targets is crucial for rational drug design.

Carbonic Anhydrase Inhibition

Sulfonamide-based drugs, such as acetazolamide, are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide.[17] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and altitude sickness.[18] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[12]

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Cyclooxygenase-2 (COX-2) Inhibition

Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[19] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20] The signaling pathway involves the inhibition of prostaglandin E2 (PGE2) production.[21]

Caption: COX-2 Inhibition Pathway by Celecoxib.

Conclusion

The sulfonyl chloride functional group is a remarkably versatile and reactive moiety that plays a pivotal role in modern organic synthesis and drug discovery. Its ability to readily undergo nucleophilic substitution to form stable sulfonamides and reactive sulfonate esters, among other transformations, provides chemists with a powerful tool for molecular construction and functionalization. A thorough understanding of its reactivity, supported by quantitative data and detailed experimental protocols, is essential for researchers aiming to leverage this functional group in the design and synthesis of novel therapeutics and functional molecules.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. JPH083130A - Production of 4-fluorothiophenol - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis routes of N-Benzyl-p-toluenesulfonamide [benchchem.com]

- 5. cbijournal.com [cbijournal.com]

- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. periodicchemistry.com [periodicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN102531978B - Preparation method of thiophenol - Google Patents [patents.google.com]

- 14. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Difluorobenzene-1-sulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: 2,3-Difluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern influences its reactivity and the properties of its derivatives, making it a valuable reagent for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, synthesis, and reactivity, with a focus on its application in the development of targeted therapies.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers. The purity and available quantities can vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of typical product specifications from various vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| CHIRALEN | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | 250mg, 1g, 5g |

| ChemicalBook | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | Inquire |

| Smolecule | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | Inquire |

| BLDpharm | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | 1g, 5g, 25g |

| Ambeed | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | 1g, 5g, 10g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing reaction conditions and ensuring safe handling.

| Property | Value |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | ~237.5 °C (predicted)[1] |

| Density | ~1.580 g/cm³ (predicted)[1] |

| Solubility | Soluble in most organic solvents; reacts with water. |

| Stability | Moisture sensitive; store under an inert atmosphere. |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1,2-difluorobenzene. The general synthetic approach involves sulfonation followed by chlorination.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Difluorobenzene

-

Chlorosulfonic acid

-

Thionyl chloride or phosphorus pentachloride

-

Inert solvent (e.g., dichloromethane)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid in an ice bath. Slowly add 1,2-difluorobenzene to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Chlorination: To the resulting 2,3-difluorobenzenesulfonic acid, carefully add a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then heated under reflux until the evolution of gaseous byproducts ceases.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice to quench any remaining chlorinating agent. The aqueous mixture is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

The primary reactivity of this compound lies in the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. A key reaction in its application in drug discovery is the formation of sulfonamides through reaction with primary or secondary amines.

Experimental Protocol: Synthesis of N-Aryl-2,3-difluorobenzenesulfonamide

Materials:

-

This compound

-

Aryl amine (e.g., aniline)

-

Pyridine or other suitable base

-

Inert solvent (e.g., dichloromethane or tetrahydrofuran)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the aryl amine in the chosen inert solvent.

-

Add a base, such as pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Slowly add a solution of this compound in the same solvent to the amine solution at room temperature with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude sulfonamide can be purified by recrystallization or column chromatography to yield the pure product.

Application in Drug Discovery: Targeting the Raf/MEK/ERK Signaling Pathway

Derivatives of fluorinated benzenesulfonyl chlorides have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The Raf/MEK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.[2] Mutations in components of this pathway, particularly in the Raf kinases, are common in many human cancers.

The Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a three-tiered kinase cascade.[2] It is initiated by the activation of Ras, a small GTPase, which then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf).[2] Activated Raf then phosphorylates and activates MEK (MEK1 and MEK2), which in turn phosphorylates and activates ERK (ERK1 and ERK2).[2] Activated ERK translocates to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression that promote cell growth and survival.

References

Hydrolytic Stability of 2,3-Difluorobenzene-1-sulfonyl Chloride in Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2,3-Difluorobenzene-1-sulfonyl chloride in aqueous environments. Due to its reactive nature, understanding the rate and mechanism of hydrolysis is critical for its application in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes the expected hydrolytic pathway, provides context from related aromatic sulfonyl chlorides, and outlines experimental protocols for stability assessment.

Introduction to this compound

This compound is a substituted aromatic sulfonyl chloride with the chemical formula C₆H₃ClF₂O₂S.[1] The presence of the highly reactive sulfonyl chloride functional group makes it a valuable intermediate in organic synthesis.[1] It is known to participate in various nucleophilic substitution reactions, including hydrolysis in the presence of water.[1] The hydrolytic instability of sulfonyl chlorides is a key consideration in their handling, storage, and reaction conditions.

Hydrolysis of this compound

In the presence of water, this compound undergoes hydrolysis to form the corresponding 2,3-difluorobenzenesulfonic acid.[1] This reaction is a nucleophilic substitution where a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion.

The overall reaction is as follows:

C₆H₃F₂SO₂Cl + H₂O → C₆H₃F₂SO₃H + HCl

Signaling Pathway of Hydrolysis

The hydrolysis of an aromatic sulfonyl chloride, such as this compound, in water can be depicted as a direct nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl chloride group.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical aspect of lead optimization in drug discovery. 2,3-Difluorobenzene-1-sulfonyl chloride is a valuable reagent in this context, offering a reactive sulfonyl chloride moiety for the facile construction of sulfonamide linkages. The fluorine substituents on the benzene ring can significantly influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This document provides a detailed protocol for the synthesis of N-substituted-2,3-difluorobenzenesulfonamides, along with information on their characterization and potential applications.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond. A base is typically added to neutralize the hydrogen chloride gas that is formed as a byproduct.[1]

Caption: General workflow for the synthesis of N-substituted-2,3-difluorobenzenesulfonamides.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,3-difluorobenzenesulfonamide

This protocol describes the synthesis of a representative N-aryl-2,3-difluorobenzenesulfonamide. The procedure can be adapted for other primary and secondary amines.

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Acetonitrile (CH3CN), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., p-anisidine) (1.0 equivalent) in the chosen anhydrous aprotic solvent (e.g., DCM or CH3CN).

-

Addition of Base: Add the base (e.g., triethylamine or pyridine) (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, especially if the reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-aryl-2,3-difluorobenzenesulfonamides. Please note that yields can vary depending on the specific amine used and the reaction conditions.

| Amine Reactant | Base | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| p-Anisidine | Triethylamine | DCM | 12-24 h | 85-95 | 133-134 |

| Aniline | Pyridine | CH3CN | 12-24 h | 80-90 | Not specified |

| 4-Fluoroaniline | Triethylamine | DCM | 12-24 h | 82-92 | Not specified |

Note: The data presented is based on analogous sulfonamide synthesis reactions and typical yields for such transformations. Specific experimental data for the reaction with this compound may vary.

Characterization of N-substituted-2,3-difluorobenzenesulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons on both the difluorophenyl and the N-substituted aryl rings. The N-H proton of the sulfonamide group typically appears as a broad singlet.

-

¹³C NMR: Aromatic carbons will show characteristic signals, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

An N-H stretching band for secondary sulfonamides will be observed around 3300-3200 cm⁻¹.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point: To assess the purity of the crystalline product.

Applications in Research and Drug Development

Sulfonamides derived from this compound are of significant interest in drug discovery. The presence of the difluoro-substituted phenyl ring can enhance the biological activity and pharmacokinetic profile of the molecule. Potential areas of application include:

-

Antibacterial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.

-

Anticancer Agents: Many sulfonamide derivatives have been investigated for their anticancer properties, often by targeting specific enzymes or signaling pathways involved in tumor growth.

-

Anti-inflammatory Agents: Certain sulfonamides have shown potent anti-inflammatory activity.

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.

The synthesis of a library of N-substituted-2,3-difluorobenzenesulfonamides allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved therapeutic potential.

Safety Precautions

-

This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction can produce HCl gas, which is corrosive and toxic. The use of a base to neutralize it is essential, and the reaction should be performed in a well-ventilated area.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Reaction of 2,3-Difluorobenzene-1-sulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a cornerstone reaction in medicinal chemistry and drug discovery. The resulting sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This document provides detailed application notes and protocols for the reaction of 2,3-Difluorobenzene-1-sulfonyl chloride with primary amines to generate novel N-substituted 2,3-difluorobenzenesulfonamides.

The presence of the difluoro substitution on the benzene ring can significantly influence the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes 2,3-difluorobenzenesulfonamide derivatives attractive scaffolds for the development of new therapeutic agents.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The liberated HCl is typically neutralized by a base present in the reaction mixture.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of N-substituted 2,3-difluorobenzenesulfonamides.

Experimental Protocols

Two general protocols are provided below, one for reactions with aliphatic amines and another for reactions with aromatic amines. These are based on established methods for sulfonamide synthesis and can be adapted for specific substrates.

Protocol 1: Reaction with Aliphatic Amines

Materials:

-

This compound

-

Aliphatic primary amine (e.g., benzylamine, propylamine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a stirred solution of the aliphatic primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C (ice bath), add a solution of this compound (1.05 eq.) in anhydrous dichloromethane dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aliphatic-2,3-difluorobenzenesulfonamide.

Protocol 2: Reaction with Aromatic Amines

Materials:

-

This compound

-

Aromatic primary amine (e.g., aniline, 4-methoxyaniline)

-

Pyridine, anhydrous

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the aromatic primary amine (1.0 eq.) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.

-

To this solution, add this compound (1.1 eq.) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-aryl-2,3-difluorobenzenesulfonamide.

Data Presentation

| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | TEA | DCM | 4 | 85-95 |

| 2 | Cyclohexylamine | TEA | DCM | 6 | 80-90 |

| 3 | Aniline | Pyridine | Pyridine | 12 | 75-85 |

| 4 | 4-Fluoroaniline | Pyridine | Pyridine | 12 | 70-80 |

| 5 | 2-Aminopyridine | Pyridine | DMF | 16 | 65-75 |

Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Applications in Drug Discovery and Development

N-substituted 2,3-difluorobenzenesulfonamides are valuable scaffolds in medicinal chemistry due to their potential to interact with a variety of biological targets. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidative metabolism.

Kinase Inhibition:

Many sulfonamide-containing molecules have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The 2,3-difluorobenzenesulfonamide moiety can be incorporated into kinase inhibitor designs to target the ATP-binding site of various kinases.

Caption: A typical workflow for the discovery of kinase inhibitors incorporating the 2,3-difluorobenzenesulfonamide scaffold.

Antibacterial Agents:

The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. The synthesis of novel 2,3-difluorobenzenesulfonamide derivatives provides an opportunity to develop new antibacterial agents that may overcome existing resistance mechanisms.

Safety Information

-

This compound: This reagent is corrosive and lachrymatory. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Primary Amines: Many primary amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

-

Bases: Triethylamine, DIPEA, and pyridine are flammable and corrosive. Handle with care in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area.

Always follow standard laboratory safety procedures when performing these reactions.

Application Notes and Protocols: 2,3-Difluorobenzene-1-sulfonyl Chloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzene-1-sulfonyl chloride is a highly reactive and versatile building block in organic synthesis, prized for its utility in the construction of complex molecules with diverse applications, particularly in medicinal chemistry and materials science. The presence of the sulfonyl chloride functional group allows for facile nucleophilic substitution reactions, primarily leading to the formation of sulfonamides and sulfonate esters. The difluoro substitution pattern on the aromatic ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives, making this reagent a valuable tool for structure-activity relationship (SAR) studies.

The electron-withdrawing nature of the fluorine atoms and the sulfonyl group activates the benzene ring, influencing its reactivity and the properties of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonamides and sulfonate esters, along with an overview of the biological relevance of the resulting compounds, particularly as carbonic anhydrase inhibitors.

Key Applications

This compound is primarily utilized in the following transformations:

-

Synthesis of Sulfonamides: Reaction with primary or secondary amines yields 2,3-difluorobenzenesulfonamides. This moiety is a key pharmacophore in a variety of therapeutic agents.

-

Synthesis of Sulfonate Esters: Reaction with alcohols or phenols affords the corresponding sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and can also impart specific biological activities.

-

Precursor for Sulfonyl Fluorides: The chloride can be converted to the corresponding sulfonyl fluoride, a valuable functional group in chemical biology and drug discovery for its unique reactivity profile.[1]

-

Polymer Chemistry: It can be used as a monomer precursor for the synthesis of specialized polymers like poly(aryl ether sulfonamide)s.[1]

Data Presentation

Table 1: Synthesis of 2,3-Difluorobenzenesulfonamides

| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| Methyl 3-amino-2-fluorobenzoate | Methyl 3-(2,3-difluorophenylsulfonamido)-2-fluorobenzoate | Pyridine | Pyridine | 12 | ~13* | Adapted from US2013/53562 |

| Aniline | N-Phenyl-2,3-difluorobenzenesulfonamide | Dichloromethane | Pyridine | 12 | 85-95 (estimated) | General procedure |

| Morpholine | 4-(2,3-Difluorophenylsulfonyl)morpholine | Dichloromethane | Pyridine | 12 | 85-95 (estimated) | General procedure |

*Note: The cited yield is for the analogous reaction with 2,6-difluorobenzenesulfonyl chloride. Yields for this compound are expected to be comparable under optimized conditions.

Table 2: Synthesis of 2,3-Difluorobenzenesulfonate Esters

| Alcohol/Phenol Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| Phenol | Phenyl 2,3-difluorobenzenesulfonate | Dichloromethane | Pyridine | 12 | 80-90 (estimated) | Adapted from Ngassa et al. |

| 4-Nitrophenol | 4-Nitrophenyl 2,3-difluorobenzenesulfonate | Dichloromethane | Pyridine | 12 | ~82 | Adapted from Ngassa et al. |

| 2-Chlorophenol | 2-Chlorophenyl 2,3-difluorobenzenesulfonate | Dichloromethane | Pyridine | 12 | ~89 | Adapted from Ngassa et al. |

*Note: The cited yields are for analogous reactions with p-toluenesulfonyl chloride. Yields for this compound are expected to be in a similar range.

Table 3: Biological Activity of Structurally Related Fluorinated Benzenesulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 4-Amino-2,3,5,6-tetrafluorobenzenesulfonamide | 10.8 | 12.1 | 4.5 | 4.7 | Innocenti et al. |

| 4-Hydroxy-2,3,5,6-tetrafluorobenzenesulfonamide | 15.6 | 29.7 | 7.8 | 6.2 | Innocenti et al. |

| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | Innocenti et al. |

Note: This data for the closely related tetrafluorinated analogs suggests that 2,3-difluorobenzenesulfonamides are promising candidates for potent and selective carbonic anhydrase inhibition.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Difluorobenzenesulfonamides

This protocol is adapted from a procedure for the synthesis of a related difluorobenzenesulfonamide.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 eq)

-

Pyridine (as solvent and base)

-

Ethyl acetate

-

Water

-

Petroleum ether (or other suitable recrystallization solvent)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in pyridine.

-

Cool the solution to 15 °C in a water bath.

-

Slowly add a solution of this compound (1.0 eq) in a minimal amount of pyridine dropwise to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate to the reaction mixture, followed by cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether, ethanol/water).

Protocol 2: General Procedure for the Synthesis of 2,3-Difluorobenzenesulfonate Esters

This protocol is adapted from the general procedure described by Ngassa et al. for the synthesis of arylsulfonates.

Materials:

-

This compound

-

Appropriate alcohol or phenol (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the alcohol or phenol (1.0 eq) in dichloromethane, add pyridine (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Mandatory Visualizations

Caption: General experimental workflows for the synthesis of sulfonamides and sulfonate esters.

Caption: Reaction scheme for sulfonamide and sulfonate ester synthesis.

Caption: Inhibition of carbonic anhydrase by 2,3-difluorobenzenesulfonamide derivatives.

References

Application Notes and Protocols: Synthesis of Sulfonates from Alcohols using 2,3-Difluorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. The introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,3-difluorophenylsulfonyl moiety, introduced via 2,3-difluorobenzene-1-sulfonyl chloride, offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of sulfonate esters from alcohols using this compound. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in organic synthesis. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries.

Chemical Properties and Safety Information

This compound is a reactive chemical intermediate.

| Property | Value |

| Molecular Formula | C₆H₃ClF₂O₂S |

| Molecular Weight | 212.60 g/mol |

| Appearance | Not specified, typically a solid or liquid |

| CAS Number | 210532-24-4 |

Safety Precautions: Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Reaction Principle and Mechanism

The reaction of an alcohol with this compound is a nucleophilic acyl substitution at the sulfur atom. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct. The overall reaction proceeds with the retention of configuration at the stereocenter of the alcohol.

A diagram illustrating the general reaction mechanism is provided below.

Figure 1: General reaction scheme for the formation of a sulfonate ester.

Experimental Protocols

The following protocols are representative examples for the synthesis of sulfonate esters from primary and secondary alcohols using this compound.

Protocol 1: General Procedure for the Synthesis of Alkyl 2,3-Difluorobenzenesulfonates

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (2.0 - 3.0 eq) dropwise with stirring.

-

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of this compound (1.1 - 1.5 eq) in anhydrous dichloromethane dropwise over a period of 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude sulfonate ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

A visual representation of the experimental workflow is provided below.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]